molecular formula C25H23N3O6S2 B3547813 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(PIPERIDINOSULFONYL)BENZOATE

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(PIPERIDINOSULFONYL)BENZOATE

Cat. No.: B3547813
M. Wt: 525.6 g/mol
InChI Key: CKKACLSWCOABOJ-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate is a complex organic compound that features a benzisothiazole moiety, a phenyl group, and a piperidinosulfonyl benzoate group

Properties

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S2/c29-25(18-11-13-21(14-12-18)36(32,33)28-15-4-1-5-16-28)34-20-8-6-7-19(17-20)26-24-22-9-2-3-10-23(22)35(30,31)27-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKACLSWCOABOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)NC4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: This can be achieved by reacting o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.

    Amination Reaction: The benzisothiazole derivative is then reacted with an appropriate aniline derivative to introduce the amino group.

    Esterification: The final step involves the esterification of the amino-substituted benzisothiazole with 4-(piperidinosulfonyl)benzoic acid under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzisothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzisothiazole moiety could interact with the active site of enzymes, while the piperidinosulfonyl group might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and 2-mercaptobenzisothiazole share the benzisothiazole core structure.

    Sulfonyl Benzoates: Compounds such as 4-(methylsulfonyl)benzoic acid and 4-(ethylsulfonyl)benzoic acid are structurally related.

Uniqueness

3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate is unique due to the combination of its benzisothiazole and piperidinosulfonyl benzoate moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(PIPERIDINOSULFONYL)BENZOATE
Reactant of Route 2
Reactant of Route 2
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(PIPERIDINOSULFONYL)BENZOATE

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